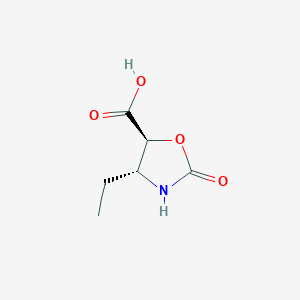
CARMINE FIBRIN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carmine fibrin, also known as carmine gelatin or carmine collagen, is a natural red pigment that is obtained from the cochineal insect, Dactylopius coccus. This compound has been used as a food colorant for centuries, but recent scientific research has revealed its potential applications in various fields, including biomedicine, cosmetics, and textiles.
科学的研究の応用
Carmine fibrin has been used in various scientific research applications, including cell imaging, drug delivery, and tissue engineering. In cell imaging, this compound fibrin has been used as a fluorescent probe to label cells and track their movement. In drug delivery, this compound fibrin has been used as a carrier for drugs, peptides, and proteins. In tissue engineering, this compound fibrin has been used as a scaffold for growing cells and tissues.
作用機序
The mechanism of action of CARMINE FIBRIN fibrin is not fully understood. However, it is believed that this compound fibrin interacts with the cell membrane and alters its permeability. This allows for the uptake of drugs and other molecules into the cell. Additionally, this compound fibrin may stimulate the production of extracellular matrix proteins, such as collagen and elastin, which are essential for tissue repair and regeneration.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound fibrin can promote cell proliferation, migration, and differentiation. Additionally, this compound fibrin has been shown to enhance wound healing and tissue regeneration in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound fibrin.
実験室実験の利点と制限
Carmine fibrin has several advantages for lab experiments. It is a natural pigment that is biocompatible and biodegradable, making it an ideal material for biomedical applications. Additionally, this compound fibrin is easy to synthesize and can be modified to suit specific experimental needs. However, this compound fibrin has some limitations. It is sensitive to pH and temperature changes, which can affect its stability and solubility. Additionally, this compound fibrin can be difficult to work with due to its tendency to form aggregates.
将来の方向性
There are several future directions for CARMINE FIBRIN fibrin research. One area of interest is the development of this compound fibrin-based biomaterials for tissue engineering and regenerative medicine. Another area of interest is the exploration of this compound fibrin as a drug delivery system for cancer therapy. Additionally, this compound fibrin has potential applications in the textile industry as a natural dye. Further research is needed to fully understand the potential of this compound fibrin in these areas.
Conclusion:
This compound is a natural red pigment that has potential applications in various fields, including biomedicine, cosmetics, and textiles. Its unique properties make it an ideal material for lab experiments, and its potential for tissue engineering and drug delivery is promising. However, more research is needed to fully understand the mechanism of action and physiological effects of this compound fibrin.
合成法
Carmine fibrin is extracted from the female cochineal insect, which feeds on the sap of cacti. The insects are harvested, dried, and then crushed to obtain the this compound pigment. The pigment is then purified using various methods, including acid precipitation and filtration. The resulting this compound fibrin is a fine powder that is soluble in water and alcohol.
特性
CAS番号 |
1339-95-3 |
|---|---|
分子式 |
C14H22ClNO5 |
分子量 |
0 |
同義語 |
CARMINE FIBRIN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B1169872.png)
